Technical Guide: 5-(4-Bromophenyl)isothiazole – Structure, Synthesis, and Applications
Technical Guide: 5-(4-Bromophenyl)isothiazole – Structure, Synthesis, and Applications
[1]
Executive Summary
5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) is a heteroaromatic scaffold characterized by a 1,2-thiazole ring substituted at the 5-position with a para-bromophenyl moiety.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly for the development of anti-inflammatory and antiviral agents, and in materials science as a building block for organic semiconductors due to the high dipole moment of the isothiazole core.[1]
This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for the effective utilization of this compound in high-level research and development.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule features two distinct aromatic domains: the electron-deficient isothiazole ring and the electron-neutral bromophenyl ring. The 5-position linkage creates a conjugated system that allows for electronic communication between the heterocycle and the aryl halide.[1]
| Property | Data |
| IUPAC Name | 5-(4-Bromophenyl)1,2-thiazole |
| CAS Number | 49602-97-3 |
| Molecular Formula | |
| Molecular Weight | 240.12 g/mol |
| SMILES | Brc1ccc(cc1)c2nscc2 |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~3.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
Electronic Properties[1]
-
Isothiazole Core: The N-S bond imparts a significant dipole moment (~2.4 D for unsubstituted isothiazole), influencing crystal packing and solubility.[1] The nitrogen atom at position 2 is weakly basic (
for the conjugate acid).[1] -
Bromine Substituent: The para-bromo group acts as a weak deactivator via induction (-I) but is primarily valuable as a functional handle for palladium-catalyzed cross-coupling reactions.[1]
Synthetic Methodologies
Two primary routes are recommended based on precursor availability and scale requirements.[1] Route A is preferred for de novo ring construction, while Route B is suitable for late-stage functionalization.
Route A: Cyclization of -Substituted Enones (Recommended)
This method constructs the isothiazole ring from 4-bromoacetophenone, ensuring correct regiochemistry at the 5-position.[1]
Step-by-Step Protocol:
-
Enaminone Formation:
-
Ring Closure:
-
Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Sodium hydrosulfide (NaSH) or Ammonium thiocyanate (
).[1] -
Conditions: Treat the enaminone with NaSH in MeOH/Water, followed by HOSA at 0°C
RT. -
Yield: Typically 60-75%.
-
Route B: Palladium-Catalyzed Cross-Coupling
Utilizes pre-formed isothiazole rings. Note that 5-bromoisothiazole is less stable than its 4-bromo counterpart, making this route more expensive.
-
Reagents: 5-Bromoisothiazole + 4-Bromophenylboronic acid (Suzuki) - Risk of polymerization.[1]
-
Alternative: 5-Tributylstannylisothiazole + 1-Bromo-4-iodobenzene (Stille Coupling). Selectivity relies on the higher reactivity of the C-I bond over the C-Br bond.[1]
Visualization of Synthetic Logic
Figure 1: Synthetic pathways highlighting the de novo cyclization strategy versus metal-catalyzed coupling.[1]
Reactivity Profile & Functionalization[1]
The utility of 5-(4-Bromophenyl)isothiazole lies in its orthogonal reactivity handles.[1]
Electrophilic Aromatic Substitution (EAS)
The isothiazole ring undergoes EAS preferentially at the C-4 position .[1]
-
Nitration:
yields 4-nitro-5-(4-bromophenyl)isothiazole. -
Halogenation:
-Bromosuccinimide (NBS) yields 4-bromo-5-(4-bromophenyl)isothiazole.[1] -
Note: The 4-bromophenyl group at C-5 sterically hinders C-4 slightly, but electronic directing effects of the sulfur atom dominate.
C-Br Functionalization (Suzuki/Buchwald)
The phenyl-bromide bond is highly active for Pd-catalyzed couplings, allowing the isothiazole to serve as a "cap" on a larger molecular scaffold.[1]
-
Protocol:
(5 mol%), Arylboronic acid (1.2 eq), (3 eq), Dioxane/Water, 90°C.
Lithiation & Ring Cleavage[1]
-
Lithiation: Treatment with n-BuLi typically results in Lithium-Halogen exchange at the phenyl ring before deprotonation of the isothiazole C-3, due to the stability of the aryl-lithium species.
-
Ring Opening: Strong nucleophiles (e.g., hydroxides, alkoxides) can attack the sulfur atom or C-3, leading to ring cleavage and nitrile formation.[1] Avoid highly basic conditions (>pH 12) during workups.[1]
Figure 2: Orthogonal reactivity map showing C-4 functionalization and Phenyl-Br coupling.[1]
Applications in Drug Discovery & Materials[1]
Medicinal Chemistry (Bioisosterism)
Isothiazoles are considered bioisosteres of pyridines, thiazoles, and isoxazoles.[1] The 5-aryl moiety mimics the spatial arrangement of biphenyl systems found in NSAIDs and kinase inhibitors.
-
Key Interaction: The nitrogen lone pair (N-2) can accept hydrogen bonds, while the sulfur atom can engage in "sigma-hole" interactions with backbone carbonyls in protein binding pockets.[1]
-
Therapeutic Areas:
Organic Electronics
The 5-(4-bromophenyl)isothiazole unit is a precursor for thienyl-isothiazole co-polymers .[1]
-
Mechanism: The electron-deficient isothiazole lowers the LUMO level of the polymer, increasing air stability in n-type organic semiconductors.
-
Liquid Crystals: The bent shape and dipole of the isothiazole ring disrupt packing slightly compared to thiazoles, lowering melting points and broadening nematic phases.[1]
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.
References
-
Isothiazole Synthesis: Wooldridge, K. R. H.[1][3] "The Chemistry of Isothiazoles." Advances in Heterocyclic Chemistry, vol. 14, 1972, pp. 1-43.[1] Link
-
Medicinal Applications: Clerici, F., et al. "Isothiazoles: Synthesis, Properties and Applications."[1] Russian Chemical Reviews, vol. 71, no.[1][3] 8, 2002, pp. 673-694.[1][3] Link[1]
-
Cyclization Protocols: Potkin, V. I., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances."[1] Synthesis, vol. 51, no.[1][4][5][6] 22, 2019, pp. 4184-4214.[1] Link
-
CAS Verification: Sigma-Aldrich Product Specification, 5-(4-Bromophenyl)isothiazole (CAS 49602-97-3).[1] Link[1]
-
Reactivity: Koutentis, P. A., et al. "Recent Advances in the Chemistry of Isothiazoles."[1] Molecules, vol. 26, no.[1] 4, 2021.[1] Link
Sources
- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
